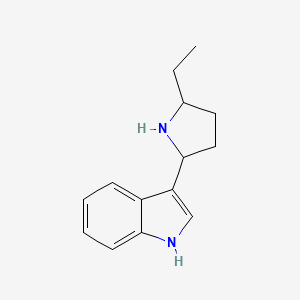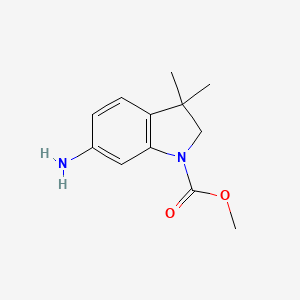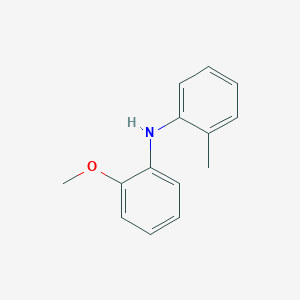
3-(5-ethylpyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-ethylpyrrolidin-2-yl)-1H-indole is a heterocyclic compound that contains both an indole and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethylpyrrolidin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a packed column with a catalyst, allowing for the efficient production of the compound .
化学反应分析
Types of Reactions
3-(5-ethylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro or halogenated indole derivatives.
科学研究应用
3-(5-ethylpyrrolidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(5-ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(5-methylpyrrolidin-2-yl)-1H-indole
- 3-(5-propylpyrrolidin-2-yl)-1H-indole
- 3-(5-butylpyrrolidin-2-yl)-1H-indole
Uniqueness
3-(5-ethylpyrrolidin-2-yl)-1H-indole is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the ethyl derivative may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
3-(5-ethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-16H,2,7-8H2,1H3 |
InChI 键 |
MVZLYWOPTCNQHC-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(N1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)

![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)


![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)


